4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol
Overview
Description
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol is a compound that features a benzimidazole moiety linked to a phenol group Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol typically involves the reaction of 1,2-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringOne common method involves the use of polyphosphoric acid as a cyclodehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced benzimidazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Benzo[D]imidazol-2-YL)thio)phenol
- 4-((1H-Benzo[D]imidazol-2-YL)thio)benzaldehyde
- 2-((1H-Benzo[D]imidazol-2-YL)thio)benzylidene
Uniqueness
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol is unique due to the presence of both the benzimidazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8,17H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLUMBJNNLMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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